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Clinical Profile of Nazartinib

Study Patient Population & Key Efficacy Key Safety
Description Treatment Results Findings

| Phase 2, First-Line [1] | - N=45, treatment-naive ¢ Stage IIIB/IV EGFR-mutant NSCLC « 19del/L.858R
or other (L861Q, G719X, S768I) * 42% had baseline brain metastases * Nazartinib 150 mg once daily | ¢
ORR: 69% (BIRC assessment) * DCR: 91% ¢ Median DoR: 25.3 months * Median PFS: 18.0 months °
Median OS: Not reached (56% at 33 months) | * Most AEs were Grade 1/2 « Most common AEs: rash
(64%), pruritus (36%), diarrhea (33%) * 22% had Grade 3/4 AEs | | Phase 1, T790M+ [2] | « N=162,
T790M-positive NSCLC ¢ Naive to 3rd-gen TKI ¢ 28% had baseline brain metastases ¢« Nazartinib (75-350
mg) | * ORR: 51% * DCR: 89% ¢« Median DoR: 11.0 months « Median PFS: 9.1 months | « Primary DLTs:
rash and pneumonitis * RP2D established at 150 mg once daily |

ORR: Overall Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-
Free Survival; OS: Overall Survival; AE: Adverse Event; DLT: Dose-Limiting Toxicity; RP2D:

Recommended Phase 2 Dose.

Preclinical Comparison with Osimertinib
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A 2017 preclinical study directly compared the efficacy of nazartinib and osimertinib against various EGFR
mutations in cell lines [3]. The table below shows key findings, using the Selectivity Index (SI)—a higher
SI indicates a wider therapeutic window (better efficacy against mutant EGFR relative to wild-type,

suggesting potential for fewer side effects) [3].

EGFR Mutation  Osimertinib Nazartinib .
Interpretation & Context

Type (SlI) (S)

Classic (19del/ >1 >1 Both drugs effective, with osimertinib showing lower

L858R) IC50 values and a wider therapeutic window than
nazartinib [3].

Classic + >1 >1 Both drugs effective against the common resistance

T790M mutation [3].

Uncommon - - Afatinib (2nd-gen) showed the lowest IC50 values

(G719Ss | for these uncommon mutations alone [3].

L861Q)

Uncommon + ~100 nM ~100 nM IC50 values for both 3rd-gen drugs were 10 to 100-

T790M IC50 IC50 fold higher than for Classic+T790M, indicating
markedly reduced potency against these rarer
double mutations [3].

Exon 20 - - Osimertinib and nazartinib showed similar

Insertions efficacies against these typically resistant mutations

[3].

Key Experimental Protocol Detalils

For the clinical trials cited, here is a summary of the core methodologies:

e Study Design: The Phase 2 study (N=45) was a single-arm, open-label, multicenter trial [1]. The
Phase 1 study was a multicenter, open-label, dose-escalation and expansion study [2].

o Patient Eligibility: Key criteria included adults with histologically confirmed, advanced EGFR-mutant
NSCLC (with specific mutations as listed in the tables above), an ECOG performance status of 0-1,
and measurable disease per RECIST 1.1 [1] [2].
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¢ Intervention: Patients received nazartinib orally once daily at various doses (75-350 mg in Phase
1), with 150 mg established as the recommended dose for Phase 2 [1] [2].
e Outcome Measures:
o Primary efficacy endpoints included Objective Response Rate (ORR) and Progression-
Free Survival (PFS), assessed by a Blinded Independent Review Committee (BIRC) using
RECIST 1.1 [1].
o Safety was evaluated by monitoring the frequency, severity, and relationship of adverse events

[1] [2].

Nazartinib's Mechanism of Action

The following diagram illustrates the cellular signaling pathway targeted by nazartinib and other EGFR-

TKIs. Nazartinib acts as a third-generation, irreversible, and mutant-selective inhibitor.
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Figure: EGFR-TKI Signaling Pathway & Nazartinib Mechanism

Click to download full resolution via product page

Conclusions and Research Gaps

Based on the available data, you can draw the following conclusions:

¢ Clinical Activity: Nazartinib has demonstrated meaningful clinical efficacy, with durable responses,
in both treatment-naive patients and those with T790M-mediated resistance [1] [2].
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o Safety: Its safety profile is generally manageable, with skin-related events (rash, pruritus) being the
most common toxicities, and a defined recommended dose of 150 mg daily [1] [2].

¢ Precision Targeting: Preclinical data suggests that the efficacy of EGFR-TKIs, including nazartinib,
is highly mutation-dependent. Nazartinib's profile may differ from other inhibitors, particularly against
less common or compound mutations [3].

The current search results do not provide a direct, comprehensive clinical trial comparison between
nazartinib and other third-generation EGFR-TKIs like osimertinib. The available preclinical data is

informative but not a substitute for head-to-head clinical trials.

To fill this knowledge gap, | recommend you:

e Search for head-to-head trials by looking for studies that explicitly compare "nazartinib vs.
osimertinib" on clinical trial registries.

¢ Consult later-phase results by searching for Phase 3 trial data for nazartinib, which would provide
a more definitive efficacy and safety comparison against the standard of care.

¢ Review network meta-analyses that indirectly compare multiple EGFR-TKIs using data from their
individual trials.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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